Benzene, 1-chloro-4-(2-chloro-1-fluoroethyl)-
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Overview
Description
Benzene, 1-chloro-4-(2-chloro-1-fluoroethyl)- is an organic compound with the molecular formula C8H8Cl2F This compound is a derivative of benzene, where the benzene ring is substituted with a 1-chloro-4-(2-chloro-1-fluoroethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(2-chloro-1-fluoroethyl)- typically involves the chlorination and fluorination of benzene derivatives One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form chlorobenzene
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and controlled conditions to ensure high yield and purity. The specific details of industrial methods can vary depending on the manufacturer and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-(2-chloro-1-fluoroethyl)- can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under high temperature and pressure conditions.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, often in the presence of a catalyst like sulfur trioxide (SO3).
Major Products Formed
Nucleophilic Substitution: Products like phenols or amines, depending on the nucleophile used.
Electrophilic Substitution: Products like nitrobenzene or sulfonated benzene derivatives.
Scientific Research Applications
Benzene, 1-chloro-4-(2-chloro-1-fluoroethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(2-chloro-1-fluoroethyl)- involves its interaction with molecular targets through nucleophilic or electrophilic substitution reactions. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable intermediates and products. The specific pathways and targets can vary depending on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-2-fluoro-: Another benzene derivative with similar halogen substitutions.
Benzene, 1-chloro-4-fluoro-: A compound with a different substitution pattern on the benzene ring.
Benzene, 1-chloro-4-(trifluoromethyl)-: A benzene derivative with a trifluoromethyl group instead of a chloro-fluoroethyl group.
Uniqueness
Benzene, 1-chloro-4-(2-chloro-1-fluoroethyl)- is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where such properties are desired.
Properties
CAS No. |
61628-03-3 |
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Molecular Formula |
C8H7Cl2F |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
1-chloro-4-(2-chloro-1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H7Cl2F/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2 |
InChI Key |
OWSZKRLRJOXHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)F)Cl |
Origin of Product |
United States |
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